molecular formula C15H16Cl2N2OS B14931893 (3,4-Dichloro-1-benzothiophen-2-yl)(4-ethylpiperazin-1-yl)methanone

(3,4-Dichloro-1-benzothiophen-2-yl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B14931893
M. Wt: 343.3 g/mol
InChI Key: HBTNAYAZHOUSRR-UHFFFAOYSA-N
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Description

(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)(4-ETHYLPIPERAZINO)METHANONE is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of two chlorine atoms on the benzothiophene ring and an ethylpiperazine moiety attached to the methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)(4-ETHYLPIPERAZINO)METHANONE typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of 2-chlorobenzoyl chloride with thiourea to form the benzothiophene ring. Subsequent chlorination introduces the chlorine atoms at the 3 and 4 positions. The final step involves the reaction of the chlorinated benzothiophene with 4-ethylpiperazine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)(4-ETHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ketone group to an alcohol.

    Substitution: The chlorine atoms on the benzothiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzothiophenes with various functional groups.

Scientific Research Applications

(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)(4-ETHYLPIPERAZINO)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)(4-ETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)-MORPHOLIN-4-YLMETHANONE: Similar structure but with a morpholine group instead of an ethylpiperazine group.

    (4-BENZYL-1-PIPERAZINYL)(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE: Contains a benzyl group on the piperazine ring.

Uniqueness

(3,4-DICHLORO-1-BENZOTHIOPHEN-2-YL)(4-ETHYLPIPERAZINO)METHANONE is unique due to the presence of the ethylpiperazine moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16Cl2N2OS

Molecular Weight

343.3 g/mol

IUPAC Name

(3,4-dichloro-1-benzothiophen-2-yl)-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H16Cl2N2OS/c1-2-18-6-8-19(9-7-18)15(20)14-13(17)12-10(16)4-3-5-11(12)21-14/h3-5H,2,6-9H2,1H3

InChI Key

HBTNAYAZHOUSRR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl

Origin of Product

United States

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